(+-)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride

Catalog No.
S14273460
CAS No.
39787-49-0
M.F
C19H22ClNO2
M. Wt
331.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+-)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-na...

CAS Number

39787-49-0

Product Name

(+-)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride

IUPAC Name

[(1R,2S)-1-benzoyloxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium;chloride

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C19H21NO2.ClH/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-,18+;/m0./s1

InChI Key

FTVLIUAUWUINLT-CJRXIRLBSA-N

Canonical SMILES

C[NH+](C)C1CCC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.[Cl-]

Isomeric SMILES

C[NH+](C)[C@H]1CCC2=CC=CC=C2[C@H]1OC(=O)C3=CC=CC=C3.[Cl-]

(±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride is a chemical compound characterized by its complex structure and unique properties. It is a derivative of tetrahydronaphthalene, which is a bicyclic compound containing two fused benzene rings. The compound features a dimethylamino group and a benzoate moiety, contributing to its pharmacological activities. Its molecular formula is C19H21ClN2O2C_{19}H_{21}ClN_{2}O_{2} with a molecular weight of approximately 360.84 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological studies and applications.

Typical of amines and esters, including:

  • Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
  • Hydrolysis: The ester bond in the benzoate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.
  • Reductive Amination: The dimethylamino group can be modified through reductive amination processes to introduce different substituents.

These reactions are crucial for the synthesis of analogs and derivatives that may possess enhanced or altered biological activities.

Research indicates that (±)-cis-1,2,3,4-tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride exhibits significant biological activities, particularly in the field of pharmacology. It has been studied for its potential as an antidepressant and anxiolytic agent due to its ability to modulate neurotransmitter systems in the brain. The compound's structural features allow it to interact with serotonin and norepinephrine receptors, which are critical targets in the treatment of mood disorders.

The synthesis of (±)-cis-1,2,3,4-tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride typically involves several steps:

  • Formation of Tetrahydronaphthalene: Starting from naphthalene derivatives, tetrahydronaphthalene can be synthesized through catalytic hydrogenation.
  • Introduction of Dimethylamino Group: The tetrahydronaphthalene derivative undergoes alkylation with dimethylamine to introduce the dimethylamino functionality.
  • Esterification: The resulting amine is then reacted with benzoic acid or its derivatives to form the benzoate ester.
  • Formation of Hydrochloride Salt: Finally, treatment with hydrochloric acid yields the hydrochloride salt form.

These methods allow for the efficient production of the compound while maintaining high purity levels.

(±)-cis-1,2,3,4-Tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride has several applications:

  • Pharmaceutical Development: It serves as a lead compound in the development of new antidepressants and anxiolytics.
  • Research Tool: The compound is utilized in pharmacological studies to explore neurotransmitter interactions and receptor binding affinities.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules for various applications in medicinal chemistry.

Interaction studies have demonstrated that (±)-cis-1,2,3,4-tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride interacts with several neurotransmitter receptors. These include:

These interactions highlight the compound's potential therapeutic benefits and provide insights into its mechanism of action.

Several compounds exhibit structural similarities to (±)-cis-1,2,3,4-tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,2,3,4-Tetrahydronaphthalen-1-yl] benzoateSimilar naphthalene core; lacks dimethylamino groupUsed primarily as a chemical intermediate
2-Dimethylaminophenyl acetateContains dimethylamino group; different esterKnown for analgesic properties
1-NaphthylamineBasic naphthalene structure without substitutionUtilized in dye manufacturing
5-Hydroxytryptamine (Serotonin)Indole structure; interacts with serotonin receptorsDirectly involved in mood regulation

The uniqueness of (±)-cis-1,2,3,4-tetrahydro-2-(dimethylamino)-1-naphthol benzoate hydrochloride lies in its specific combination of structural features that enhance its biological activity while providing opportunities for further chemical modifications.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

331.1339066 g/mol

Monoisotopic Mass

331.1339066 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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